N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(3-phenylpropyl)ethanediamide

Physicochemical profiling Drug-likeness Permeability prediction

This phthalazinone–oxalamide conjugate offers a distinct logP (~1.86) and TPSA (~85.5 Ų) data point, enabling systematic exploration of hydrophobic sub-pocket tolerance in PARP or tankyrase active sites. The 3-phenylpropyl tail imparts a unique lipophilicity and hydrogen-bond profile, making it ideal for focused library expansion and ADME model calibration. Supplied at ≥95% purity; no disclosed biological activity. Researchers should perform in-house profiling for target identification. Suitable as a matched negative control if found to be target-inactive.

Molecular Formula C20H20N4O3
Molecular Weight 364.405
CAS No. 923139-23-5
Cat. No. B2492200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(3-phenylpropyl)ethanediamide
CAS923139-23-5
Molecular FormulaC20H20N4O3
Molecular Weight364.405
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCNC(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32
InChIInChI=1S/C20H20N4O3/c25-18-16-11-5-4-10-15(16)17(23-24-18)13-22-20(27)19(26)21-12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11H,6,9,12-13H2,(H,21,26)(H,22,27)(H,24,25)
InChIKeyRWFAJWVFEICUCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 56 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(3-phenylpropyl)ethanediamide (CAS 923139-23-5): Compound Class and Procurement Context


N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(3-phenylpropyl)ethanediamide (CAS 923139-23-5) is a synthetic small molecule belonging to the phthalazinone–oxalamide hybrid class, comprising a 4-oxo-3,4-dihydrophthalazin-1-ylmethyl head group linked via an ethanediamide (oxalamide) bridge to a 3-phenylpropyl tail . The phthalazinone core is a privileged scaffold extensively explored in medicinal chemistry, most notably as the basis of FDA-approved PARP inhibitors such as olaparib, though the biological activity of this specific derivative has not been disclosed in the peer-reviewed primary literature or public patent record [1]. The compound is catalogued as a screening compound (ChemDiv ID F044-0091) with a molecular formula of C₂₀H₂₀N₄O₃ and a molecular weight of 364.4 g/mol, and is supplied at a typical purity of ≥95% for early-stage drug discovery and chemical biology applications .

Why Phthalazinone–Oxalamide Analogs Cannot Be Interchanged: The Case for CAS 923139-23-5


Phthalazinone–oxalamide conjugates with identical core structures but differing N-substituents frequently exhibit profoundly divergent target-binding profiles, aqueous solubility, and metabolic stability [1]. The 3-phenylpropyl side chain present in CAS 923139-23-5 introduces a specific combination of lipophilicity (logP ≈ 1.86, logD ≈ 1.76) and topological polar surface area (TPSA ≈ 85.5 Ų) that is distinct from closely related analogs bearing shorter alkyl, allyl, or heterocyclic substituents . Even within the same chemical series, substitution at the terminal N-position can alter PARP isoform selectivity, cell permeability, and off-target engagement by more than an order of magnitude in published phthalazinone structure–activity relationship (SAR) studies [1]. Consequently, generic replacement of CAS 923139-23-5 with a near-neighbor analog (e.g., the N-propyl or N-ethyl variant) without confirmatory head-to-head biochemical profiling carries a high risk of generating non-reproducible or misleading experimental results. The quantitative evidence below establishes the measurable differences that justify compound-specific selection.

Quantitative Differentiation Evidence for N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(3-phenylpropyl)ethanediamide (CAS 923139-23-5) Versus Closest Analogs


Lipophilicity (logP/logD) Distinction Versus N-Propyl and N-Ethyl Analogs Governs Membrane Permeability Potential

The partition coefficient (logP) and pH-dependent distribution coefficient (logD) of CAS 923139-23-5 are 1.86 and 1.76, respectively, derived from the ChemDiv catalog computational model . The N-propyl analog (CAS 923688-86-2; PubChem CID 18567080) has a computed XLogP3 of 1.0, indicating approximately one log unit lower lipophilicity [1]. The N-ethyl variant (EVT-11410316) is expected to exhibit even lower logP due to reduced carbon chain length. In the phthalazinone class, logP differences of ≥0.5 units have been associated with measurable shifts in passive membrane permeability and cytochrome P450 susceptibility [2]. The 3-phenylpropyl substituent thus confers a distinct lipophilicity window that may favor blood–brain barrier penetration or intracellular accumulation in specific cellular contexts, relative to shorter-chain analogs.

Physicochemical profiling Drug-likeness Permeability prediction

Hydrogen Bond Donor/Acceptor Signature Confers Distinct Solubility and Target-Interaction Profile Relative to Heterocyclic-Substituted Analogs

CAS 923139-23-5 possesses 3 hydrogen bond donors (HBD) and 7 hydrogen bond acceptors (HBA), with a topological polar surface area (TPSA) of 85.47 Ų . The N-(oxolan-2-ylmethyl) analog (CAS 946290-66-0; C₁₆H₁₈N₄O₄) contains an additional oxygen atom in the tetrahydrofuran ring, increasing HBA count to 8 and TPSA to approximately 94 Ų (estimated from SMILES) . The N-(4-chlorophenyl)methyl analog (CAS 946220-15-1) introduces a halogen atom that alters dipole moment without significantly changing HBD/HBA counts. In phthalazinone SAR studies, HBD count ≥3 has been correlated with improved aqueous solubility but reduced passive permeability compared to analogs with HBD ≤2 [1]. The target compound's unique HBD/HBA/TPSA combination represents a specific solubility–permeability balance point within the series.

Hydrogen bonding Aqueous solubility Molecular recognition

Predicted Aqueous Solubility (logSw) Differentiates Target Compound from Shorter-Chain Alkyl Analogs

The computed aqueous solubility index (logSw) for CAS 923139-23-5 is −2.52 . While this specific parameter has not been reported for all close analogs in a single study, the N-propyl analog (CID 18567080) has a lower molecular weight (288.30 g/mol) and fewer rotatable bonds (4 vs. 8 for the target compound), which class-level trends suggest would confer a less negative logSw (higher aqueous solubility) [1]. The 3-phenylpropyl moiety introduces additional hydrophobic surface area that modestly reduces predicted solubility relative to the N-propyl analog—a trade-off that correlates with enhanced binding to hydrophobic protein pockets in phthalazinone-based PARP inhibitor co-crystal structures [2]. This solubility differential is critical for assay design: the target compound may require DMSO concentrations ≤0.1% in aqueous buffers to avoid precipitation, whereas the N-propyl analog tolerates higher aqueous dilution factors.

Aqueous solubility Formulation compatibility Assay buffer preparation

Critical Data Gap: Absence of Publicly Reported Biochemical IC₅₀ or Cellular Activity Data for This Exact Compound

A systematic search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, Google Patents, and the USPTO patent database as of April 2026 identifies no publicly reported IC₅₀, Kᵢ, EC₅₀, or cell-based activity data for CAS 923139-23-5 [1][2]. In contrast, several close structural analogs within the phthalazinone–oxalamide class have disclosed PARP-1 inhibitory activity in the sub-micromolar to low-micromolar range (e.g., compound 1 in PMC Table 1 with PARP14 IC₅₀ = 1.2 µM) [3]. The absence of activity data for the target compound means that any claims of target engagement, selectivity, or potency rely entirely on inference from class-level SAR. Users intending to employ this compound as a pharmacological tool must commission de novo biochemical profiling or accept the risk of uncharacterized activity.

Data transparency SAR gap analysis Procurement risk assessment

Best-Fit Application Scenarios for N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(3-phenylpropyl)ethanediamide (CAS 923139-23-5)


SAR Expansion of Phthalazinone–Oxalamide Libraries Targeting PARP or Related NAD⁺-Dependent Enzymes

Based on the lipophilicity and hydrogen-bonding signature established in Section 3, this compound is best deployed as a diversity element in focused library expansion around the phthalazinone–oxalamide chemotype. Its 3-phenylpropyl tail provides a distinct logP (~1.86) and TPSA (~85.5 Ų) point relative to shorter alkyl or heterocyclic congeners, enabling systematic exploration of the hydrophobic sub-pocket tolerance in PARP-1, PARP-2, or tankyrase active sites . The three H-bond donors offer synthetic handles for further derivatization or prodrug strategies.

Physicochemical Benchmarking in Permeability and Solubility Screening Cascades

The quantified logP, logD, logSw, HBD/HBA, and TPSA values (Section 3) position this compound as a useful reference standard for calibrating in silico ADME models within the phthalazinone chemical space . Its intermediate lipophilicity and moderate predicted solubility make it a suitable comparator when evaluating the property shifts induced by introducing polar heterocycles, halogen substituents, or branched alkyl groups in parallel analog series. Procurement for this purpose requires no a priori biological activity data, and the compound's ≥95% purity specification supports reproducible physicochemical measurements.

Chemical Probe Development Requiring De Novo Target Deconvolution

Given the explicit data gap documented in Section 3 (Evidence Item 4), this compound is appropriate for laboratories equipped to perform in-house biochemical profiling, thermal shift assays, or chemoproteomic target identification . The phthalazinone scaffold has precedence for engaging PARP family enzymes, Aurora kinases, and phosphodiesterases, suggesting a focused panel screen as a rational starting point [1]. Researchers procuring this compound accept the requirement for upfront characterization before use as a pharmacological tool.

Negative Control or Inactive Comparator Design in Phthalazinone-Based Medicinal Chemistry Programs

If subsequent in-house profiling reveals that the 3-phenylpropyl substitution abolishes activity at the primary target of interest while retaining favorable physicochemical properties, this compound could serve as a matched negative control in cellular assays . Its structural similarity to active phthalazinone PARP inhibitors, combined with the potential for target-inactive behavior due to suboptimal tail geometry, mirrors established negative control design principles in chemical biology. Procurement is warranted for programs that require closely matched inactive analogs to validate target-specific phenotypes.

Quote Request

Request a Quote for N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(3-phenylpropyl)ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.